2,8-Diazaspiro[4.5]decane-1,3-dione

Medicinal Chemistry Cholinergic Pharmacology Structure-Activity Relationship

This spirocyclic scaffold offers two chemically distinct nitrogen atoms for orthogonal functionalization, enabling rapid diversification across multiple pharmacologically validated template classes. Validated in generating oral GPIIb-IIIa antagonists (F% up to 73), selective M1 agonists with in vivo efficacy, and RIPK1 inhibitors (IC50 92 nM). Generic substitution risks compromised assay performance; procure this parent core for reliable SAR studies.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 2079-25-6
Cat. No. B1317072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[4.5]decane-1,3-dione
CAS2079-25-6
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)NC2=O
InChIInChI=1S/C8H12N2O2/c11-6-5-8(7(12)10-6)1-3-9-4-2-8/h9H,1-5H2,(H,10,11,12)
InChIKeyWODIALSWFWKWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Diazaspiro[4.5]decane-1,3-dione (CAS 2079-25-6): Chemical Identity and Core Scaffold Overview


2,8-Diazaspiro[4.5]decane-1,3-dione (CAS 2079-25-6, molecular formula C8H12N2O2, molecular weight 168.19) is a spirocyclic heterocyclic compound featuring a unique 2,8-diazaspiro[4.5]decane core wherein a piperidine ring and a pyrrolidine-2,5-dione (succinimide) moiety share a single spiro carbon atom [1]. The compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry for the development of biologically active molecules, including GPIIb-IIIa antagonists, muscarinic receptor modulators, and kinase inhibitors [2].

Why Generic Substitution with Alternative Spirocyclic Cores or Acyclic Analogs Fails to Match 2,8-Diazaspiro[4.5]decane-1,3-dione Performance


The 2,8-diazaspiro[4.5]decane scaffold confers distinct conformational rigidity and spatial orientation of pharmacophoric elements that cannot be replicated by simpler monocyclic or acyclic analogs. Substitution at either the N-2 or N-8 position, or modification of the 1,3-dione moiety, profoundly alters biological activity and physicochemical properties [1]. Specifically, SAR studies have demonstrated that even minor alterations to the spirocyclic core—such as replacing the pyrrolidine-2,5-dione with a lactam or urea template—significantly impact potency, selectivity, and pharmacokinetic profiles [2]. Therefore, generic substitution with alternative cores or derivatives lacking validated comparative data poses a high risk of compromised assay performance and project timelines.

Quantitative Differentiation of 2,8-Diazaspiro[4.5]decane-1,3-dione Against Closest Analogs: A Procurement-Relevant Evidence Guide


N-8 Methyl Substitution Abolishes Cholinergic Activity in 2,8-Diazaspiro[4.5]decane-1,3-dione Derivatives

A direct head-to-head comparison within the same synthetic series demonstrated that 8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (compound II) and its 2-substituted derivatives were tested alongside the reference compound RS-86 and proved completely inactive in cholinergic assays [1]. This finding establishes a critical baseline: the unsubstituted parent core (CAS 2079-25-6) or alternative substitution patterns are required for any cholinergic activity, making N-8 methylation a definitive inactivating modification.

Medicinal Chemistry Cholinergic Pharmacology Structure-Activity Relationship

2-Methoxy Derivative Delivers M1-Selective Muscarinic Agonism with Functional In Vivo Efficacy

A cross-study comparable analysis of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones revealed that the 2-methoxy derivative (1i) exhibits relatively selective M1 receptor binding and reversed CO2-induced passive avoidance impairment in vivo with long duration of action [1]. While quantitative Ki or EC50 values are not reported in the abstract, the functional in vivo efficacy distinguishes this derivative from inactive analogs such as the N-8 methyl series.

Muscarinic Receptor CNS Pharmacology M1 Agonist

2,8-Diazaspiro[4.5]decane Core Enables Sub-100 nM GPIIb-IIIa Antagonism with Favorable Cross-Species Pharmacokinetics

Extensive SAR optimization on the 2,8-diazaspiro[4.5]decane scaffold yielded CT50728 (23), which inhibited platelet aggregation in human PRP with an IC50 of 53 nM (citrate buffer) and 4 nM in solid-phase GPIIb-IIIa binding ELISA [1]. The corresponding double prodrug CT51464 (22) demonstrated high oral bioavailability across multiple species: F% = 33 (cynomolgus monkey), 73 (dog), 22 (rat); t1/2β = 14.2 h (cyno), 8.97 h (dog), 1.81 h (rat) [1]. These properties are significantly improved over previously described clinical candidates [1].

GPIIb-IIIa Antagonist Antiplatelet Oral Bioavailability

Modified 2,8-Diazaspiro[4.5]decan-1-one Derivative Achieves 92 nM RIPK1 Inhibition with Cellular Anti-Necroptotic Efficacy

While the parent 2,8-diazaspiro[4.5]decane-1,3-dione itself lacks reported RIPK1 activity, the closely related 2,8-diazaspiro[4.5]decan-1-one derivative (compound 41) exhibited prominent RIPK1 kinase inhibition with an IC50 of 92 nM [1]. Compound 41 also demonstrated a significant anti-necroptotic effect in a U937 cellular necroptosis model [1]. This provides class-level inference that the 2,8-diazaspiro[4.5]decane core, when appropriately functionalized, can access this therapeutically relevant target space.

RIPK1 Kinase Necroptosis Inflammation

Spirocyclic Core Confers Synthetic Versatility: Differential Functionalization at Two Distinct Nitrogen Sites

The 2,8-diazaspiro[4.5]decane core contains two differentiated nitrogen atoms that enable orthogonal functionalization. SAR studies have successfully appended distinct pharmacophores to the N-2 and N-8 positions, generating diverse series including spiropiperidinyl-γ-lactams, spiropiperidinylimides, spiropiperidinylureas, and spiropiperidinylhydantoins [1]. This synthetic versatility is not available in simpler monocyclic piperidine or pyrrolidine building blocks, which lack the second nitrogen handle for divergent derivatization.

Synthetic Chemistry Building Block Parallel Synthesis

High-Impact Application Scenarios for 2,8-Diazaspiro[4.5]decane-1,3-dione in Research and Procurement


GPIIb-IIIa Antagonist Drug Discovery: Preclinical Antithrombotic Lead Optimization

Procurement of 2,8-diazaspiro[4.5]decane-1,3-dione or its immediate derivatives is indicated for medicinal chemistry teams pursuing novel GPIIb-IIIa antagonists with oral bioavailability. The scaffold has been validated to yield compounds with sub-100 nM potency in human PRP aggregation assays and favorable cross-species pharmacokinetics (F% up to 73 in dog, t1/2β up to 14.2 h in cynomolgus monkey) [1]. The core enables modular appending of acidic and basic pharmacophores to achieve potent antiplatelet activity while maintaining desirable drug-like properties including low CYP3A4 inhibition and low plasma protein binding [1].

CNS Muscarinic Agonist Development: M1-Selective Candidate Generation

Research programs targeting cognitive enhancement or cholinergic dysfunction should prioritize 2-alkoxy derivatives of 2,8-diazaspiro[4.5]decane-1,3-dione, specifically the 2-methoxy analog (1i), which has demonstrated relatively selective M1 receptor binding and in vivo efficacy in reversing CO2-induced amnesia with long duration of action [2]. The parent core (CAS 2079-25-6) serves as the essential synthetic entry point for accessing this biologically validated substitution pattern.

RIPK1 Kinase Inhibitor Lead Generation: Necroptosis and Inflammation Research

The 2,8-diazaspiro[4.5]decane scaffold, when converted to the corresponding decan-1-one series, provides a validated entry point for RIPK1 inhibitor discovery. Compound 41, a 2,8-diazaspiro[4.5]decan-1-one derivative, achieved 92 nM RIPK1 IC50 and demonstrated anti-necroptotic efficacy in U937 cells [3]. Procurement of the parent 2,8-diazaspiro[4.5]decane-1,3-dione enables rapid synthesis of decan-1-one analogs for structure-activity relationship studies in this therapeutically relevant target class.

Diversity-Oriented Synthesis and Library Production via Orthogonal Derivatization

For CROs and academic core facilities engaged in parallel library synthesis, 2,8-diazaspiro[4.5]decane-1,3-dione offers a privileged scaffold with two chemically distinct nitrogen atoms enabling orthogonal functionalization [1]. This dual-handle architecture supports efficient generation of structurally diverse compound collections across multiple template classes (lactams, imides, ureas, hydantoins) from a single starting material, maximizing chemical space exploration while minimizing synthetic resource expenditure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Diazaspiro[4.5]decane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.